5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol
Overview
Description
Scientific Research Applications
Antibacterial and Antioxidant Activities
- Synthesis and Biological Evaluation : Novel derivatives, including compounds similar to the targeted molecule, have been synthesized and found to exhibit significant antibacterial and antioxidant activities. This research suggests potential applications in developing new antimicrobial agents (Jayanna et al., 2013).
Spectroscopic Properties
- Electronic Spectra Analysis : The spectroscopic properties of derivatives of 8-hydroxyquinoline, closely related to the compound , have been explored using density functional theory. These studies aid in understanding the electronic structures and could inform the development of new materials with specific optical properties (Ning et al., 2013).
Polymerization Catalysis
- Catalysis in Polymerization : Research indicates that compounds structurally similar to the target molecule have been utilized in the catalysis of ring-opening polymerization, highlighting potential applications in materials science and polymer chemistry (Qiao et al., 2011).
Optical Properties
- Synthesis and Optical Properties : Studies have been conducted on compounds similar to the target molecule, investigating their ultraviolet and fluorescence spectra. This research contributes to the development of materials with specific optical characteristics for potential use in various technological applications (Wang Jie, 2011).
Antimicrobial Agents
- Potential Antimicrobial Agents : Several studies have synthesized and evaluated compounds structurally related to 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol for their antimicrobial properties, indicating potential uses in developing new drugs or disinfectants (Raju et al., 2016).
Antifungal and Antimalarial Activities
- Antifungal and Antimalarial Screening : Recent studies show that certain derivatives exhibit significant antifungal and antimalarial activities, suggesting potential applications in pharmaceuticals, particularly in treating infections and tropical diseases (Kumar et al., 2022).
Corrosion Inhibition
- Corrosion Inhibition Studies : Research into the corrosion inhibition properties of derivatives of 8-hydroxyquinoline, closely related to the targeted compound, suggests applications in material sciences, especially in protecting metals from corrosion (Rbaa et al., 2018).
Mechanism of Action
Target of Action
Similar compounds like chlorquinaldol, a monohydroxyquinoline, have been used as antifungal and antibacterial agents . This suggests that the compound may interact with targets that are crucial for the survival and proliferation of certain bacteria and fungi.
Mode of Action
It is known that quinoline derivatives can interact with dna and proteins within microbial cells, disrupting their normal function . The presence of the chlorine atoms and the pyrazolyl group may enhance these interactions, leading to increased antimicrobial activity.
Biochemical Pathways
Based on its potential antimicrobial activity, it can be inferred that it may interfere with essential biochemical pathways in microbes, such as dna replication, protein synthesis, or cell wall synthesis, leading to cell death .
Pharmacokinetics
The compound’s metabolism and excretion would likely depend on these properties, as well as on the specific enzymes present in the body .
Result of Action
Given its potential antimicrobial activity, it may lead to the death of microbial cells, thereby helping to clear infections .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity. The presence of other substances could either enhance or inhibit its action, depending on their nature .
properties
IUPAC Name |
5,7-dichloro-2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c1-7-5-8(2)19(18-7)12-4-3-9-10(15)6-11(16)14(20)13(9)17-12/h3-6,20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNPITTXFBDOBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=C2)C(=CC(=C3O)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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